

# Ethyl Vanillate: A Technical Overview for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Ethyl vanillate

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An In-depth Examination of its Properties, Synthesis, and Biological Activities

**Ethyl vanillate**, a synthetic flavoring agent, has garnered increasing interest within the scientific community for its diverse biological activities, including antioxidant, antifungal, and specific enzyme inhibition properties. This technical guide provides a comprehensive overview of **ethyl vanillate**, with a focus on its physicochemical properties, synthesis methodologies, and relevant experimental protocols for researchers and professionals in drug development.

## Physicochemical Properties of Ethyl Vanillate

A summary of the key quantitative data for **ethyl vanillate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	617-05-0	[1][2][3][4][5]
Molecular Weight	196.20 g/mol	[1][2][3][4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>4</sub>	[2][3][5][6]
IUPAC Name	ethyl 4-hydroxy-3-methoxybenzoate	[5]
Synonyms	Vanillic acid ethyl ester, 4-Hydroxy-3-methoxybenzoic acid ethyl ester	[2][3]
Melting Point	42.0 to 48.0 °C	[2]
Boiling Point	293 °C	[2]
Solubility	Soluble in ethanol and ether; hardly soluble in water. Soluble in DMSO (100 mg/mL)	[4]

## Synthesis of Ethyl Vanillate: Experimental Protocols

Several methods for the synthesis of **ethyl vanillate** have been reported. Below are detailed protocols derived from patented methods and research publications.

### Method 1: Esterification of Vanillic Acid

This method involves the direct esterification of vanillic acid with ethanol in the presence of an acid catalyst.

Materials:

- Vanillic acid
- Ethanol (absolute)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve vanillic acid in an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous solution with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to obtain the crude **ethyl vanillate**.
- Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

- Collect the fractions containing the pure product and evaporate the solvent to yield crystalline **ethyl vanillate**.

## Method 2: Synthesis from o-Ethoxyphenol via Reimer-Tiemann Reaction

This protocol utilizes a continuous flow microreactor for the synthesis of **ethyl vanillate** from o-ethoxyphenol and chloroform.<sup>[7]</sup>

Materials:

- o-Ethoxyphenol
- Chloroform ( $\text{CHCl}_3$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Triethylamine
- Ethanol
- Diethyl ether

Procedure:

- Prepare two separate solutions:
  - Solution A: Dissolve 0.05 mol of o-ethoxyphenol, a specified amount of  $\text{NaOH}$ , and triethylamine in 20 mL of ethanol.
  - Solution B: A specified amount of chloroform.
- Set up a continuous flow microreactor system with a cross-finger type micromixer.
- Pump both solutions into the microreactor at a controlled flow rate (e.g., 6 mL/min).
- Maintain the reaction temperature at 55°C within the microreactor.

- Collect the output from the reactor. The solution will turn dull-red with the formation of crystalline solids.
- Filter the product and wash with ethanol three times.
- Distill the filtrate under water vapor to remove any remaining oil droplets.
- Cool the residual solution to obtain red solids and extract with diethyl ether (3x).
- Distill the diethyl ether to obtain the crude red solid product.
- Dissolve the crude product in hot water to separate impurities.
- Cool the solution, filter, and dry the resulting crystals to obtain yellow crystalline **ethyl vanillate**.<sup>[7]</sup>

## Biological Activity and Experimental Assays

**Ethyl vanillate** exhibits notable antioxidant and antifungal properties. The following sections detail the experimental protocols to assess these activities.

### Antioxidant Activity Assays

The antioxidant capacity of **ethyl vanillate** can be evaluated using various established assays.

**Principle:** This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.<sup>[8][9]</sup>

**Procedure:**

- Prepare a stock solution of **ethyl vanillate** in methanol.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a series of test tubes, add different concentrations of the **ethyl vanillate** stock solution.
- Add the DPPH solution to each test tube to a final volume of 2 mL.

- Incubate the mixtures in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
- A control is prepared using methanol instead of the sample solution.
- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.[\[9\]](#)[\[10\]](#)

Procedure:

- Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS•+ solution with ethanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Add 50 µL of the **ethyl vanillate** sample (at various concentrations) to 3 mL of the diluted ABTS•+ solution.
- Incubate the mixture at room temperature for 6 minutes.
- Measure the absorbance at 734 nm.
- Calculate the percentage of inhibition as described for the DPPH assay.

## Antifungal Activity Assay

The antifungal properties of **ethyl vanillate** can be determined using the agar dilution method.[\[11\]](#)

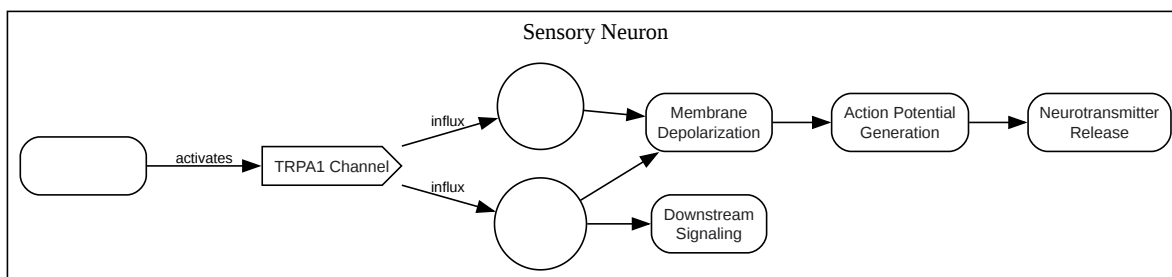
Procedure:

- Prepare a stock solution of **ethyl vanillate** in a suitable solvent (e.g., ethanol).

- Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.
- Cool the molten PDA to approximately 45-50°C.
- Add appropriate volumes of the **ethyl vanillate** stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.02 mM to 2.5 mM).
- Pour the agar mixtures into sterile Petri dishes and allow them to solidify.
- Inoculate the center of each plate with a 5 mm agar disc containing the mycelium of the test fungus (e.g., *Fusarium oxysporum*).
- A control plate should be prepared with the solvent alone in the PDA.
- Incubate the plates at 30°C for 5 days.
- Measure the radial growth of the mycelium.
- Calculate the percentage of growth inhibition using the formula: % Inhibition = 
$$\frac{[(\text{Diameter\_control} - \text{Diameter\_treatment}) / \text{Diameter\_control}] \times 100}{}$$

## Signaling Pathway Involvement

Recent studies have identified **ethyl vanillate** as an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in sensory signaling.<sup>[12]</sup> <sup>[13]</sup> The activation of TRPA1 by **ethyl vanillate** suggests a potential mechanism for its biological effects, particularly in the context of sensory neuron activation.



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Caption: Activation of the TRPA1 channel by **ethyl vanillate** leading to neuronal signaling.

## Applications in Drug Development

The multifaceted biological activities of **ethyl vanillate** make it an interesting candidate for further investigation in drug development.<sup>[14]</sup> Its antioxidant properties could be relevant in conditions associated with oxidative stress. Furthermore, its ability to inhibit 17 $\beta$ -hydroxysteroid dehydrogenase 2 (17 $\beta$ -HSD2) with an IC<sub>50</sub> of 1.3  $\mu$ M suggests a potential role in modulating estrogen metabolism.<sup>[3][4][5]</sup> As a flavoring agent, it is also used to mask the unpleasant taste of active pharmaceutical ingredients, thereby improving patient compliance.<sup>[2][6]</sup>

This technical guide provides a foundational understanding of **ethyl vanillate** for researchers and drug development professionals. The detailed protocols and compiled data serve as a valuable resource for initiating further studies into the therapeutic potential of this versatile compound.

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